The synthesis of triethoxy(3-isocyanopropyl) silane can be achieved through several methods, typically involving the reaction of 3-aminopropyltriethoxysilane with phosgene or other isocyanate precursors. A notable method involves the following steps:
The molecular structure of triethoxy(3-isocyanopropyl) silane features:
[Si](OCC)(OCC)(OCC)CCCN=C=O
, indicating its connectivity and functional groups .Triethoxy(3-isocyanopropyl) silane participates in various chemical reactions:
The mechanism of action for triethoxy(3-isocyanopropyl) silane primarily revolves around its ability to bond chemically to substrates through its isocyanate functionality:
The physical and chemical properties of triethoxy(3-isocyanopropyl) silane include:
These properties make it suitable for various applications in materials science and engineering.
Triethoxy(3-isocyanopropyl) silane finds extensive use in several scientific and industrial applications:
CAS No.: 1306-05-4
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 31520-97-5
CAS No.: 67124-09-8
CAS No.: